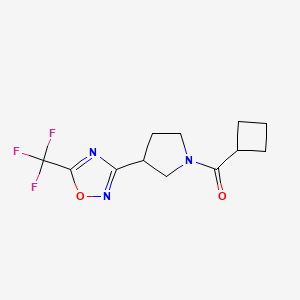

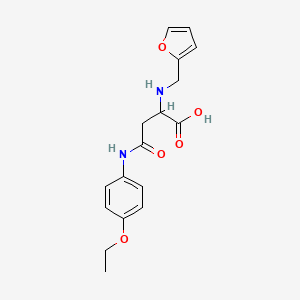

![molecular formula C17H19ClN4O2S B2540657 5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-41-1](/img/structure/B2540657.png)

5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

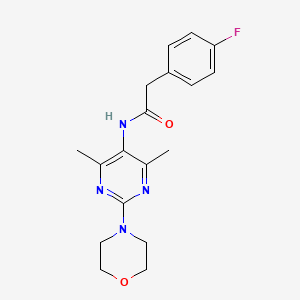

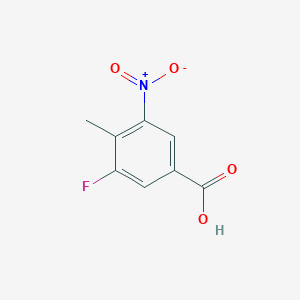

The synthesis of heterocyclic compounds with a bridgehead nitrogen system, such as 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, involves the condensation of 4-amino-5-diphenylmethyl-4H-1,2,4-triazole-3-thiol with various substituted aromatic acids and aryl/alkyl-isothiocyanates. This process yields compounds with potential anti-inflammatory activity, as demonstrated by compounds 4a and 4c, which were found to be more potent than ibuprofen in some cases . Similarly, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involves multiple steps, including cyclization and aminomethylation, to produce compounds with significant lipase and α-glucosidase inhibition .

Molecular Structure Analysis

The molecular structure of synthesized compounds can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy. For instance, the compound 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analysis, which revealed its crystallization in the monoclinic class with specific cell parameters and exhibited intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be explored through their interactions with electrophilic reagents. For example, the reactions of 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole with electrophilic reagents have been investigated, leading to the synthesis of compounds with high antimicrobial activities. The transformation of these compounds into various derivatives, such as ethyl thioethers, can be characterized by their NMR spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds can be further understood through vibrational spectroscopic studies using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods. For example, the study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine revealed insights into its molecular geometry, vibrational wavenumbers, and molecular electrostatic potential. The compound's biological activity was inferred from its low softness value and high electrophilicity index. Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures were examined .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, including those similar in structure to 5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, has identified significant antimicrobial properties. A study by Bektaş et al. (2007) synthesized novel derivatives and assessed their activities against various microorganisms, finding some compounds to exhibit good to moderate activities against the tested microorganisms (Bektaş et al., 2007).

Structural and Molecular Analysis

The structural and molecular characteristics of related 1,2,4-triazole derivatives have been explored through various studies. Wu et al. (2021) conducted a comprehensive analysis involving spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations. This research offers insights into the molecular structure and potential interactions with biological targets, such as the SHP2 protein, indicating a favorable interaction that surpasses the reference compound in inhibitory activity (Wu et al., 2021).

Anticancer Potential

The anticancer potential of 1,2,4-triazole derivatives has been a subject of investigation, with studies revealing their ability to inhibit cancer cell growth and metastasis. Zhou et al. (2021) synthesized a novel compound and evaluated its antitumor activity, finding it to exhibit better efficacy than reference compounds against human hepatoma and melanoma cells. This highlights the potential of such compounds in developing new anticancer therapies (Zhou et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-2-4-12(18)5-3-11)21-8-6-13(23)7-9-21/h2-5,13-14,23-24H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPCCYUZSSKODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)

![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)